molecular formula C12H11N3O2 B11724338 Carulomycin A CAS No. 19462-07-8

Carulomycin A

Cat. No.: B11724338
CAS No.: 19462-07-8
M. Wt: 229.23 g/mol
InChI Key: JCTRJRHLGOKMCF-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Carulomycin A (CaeA) is a bipyridyl compound initially isolated from the marine actinomycete Actinoalloteichus cyanogriseus. Known for its antifungal properties, recent studies have revealed its significant immunomodulatory and anti-inflammatory activities, making it a compound of interest in various therapeutic areas, including autoimmunity and asthma management. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical models, and potential applications.

  • Induction of Regulatory T Cells (Tregs) :
    • CaeA has been shown to enhance the generation of Tregs by augmenting the TGF-β-Smad3 signaling pathway while suppressing the IFN-γ-STAT1 pathway through increased SOCS1 expression. This dual action results in a notable increase in the frequency of CD4+^+ Foxp3+^+ cells, which are crucial for maintaining immune tolerance and preventing autoimmune responses .
  • Inhibition of Th1 and Th2 Cell Activity :
    • Studies indicate that CaeA significantly suppresses the differentiation and activity of Th1 and Th2 cells. It reduces the levels of cytokines such as IL-4, IL-5, and IL-13, which are pivotal in allergic responses and asthma pathogenesis. This suppression is evidenced by downregulation of GATA-3 expression in Th2 cells .
  • Immunosuppressive Properties :
    • CaeA exhibits potent immunosuppressive effects by inhibiting T cell activation and proliferation without inducing cytotoxicity. It effectively reduces IFN-γ secretion and alters T cell function at the G1 phase of the cell cycle, which may have implications for transplant medicine by prolonging allograft survival .

Autoimmune Disease Models

In experimental models of arthritis, CaeA treatment resulted in a significant reduction in disease severity, as measured by clinical scoring criteria. Mice treated with CaeA showed decreased inflammation and joint damage compared to control groups . The compound's ability to promote Treg expansion was crucial in mitigating autoimmune responses.

Asthma Models

CaeA has also demonstrated effectiveness in alleviating asthma symptoms. In a murine model sensitized with ovalbumin (OVA), CaeA treatment led to decreased eosinophil infiltration in lung tissues and reduced airway hyperresponsiveness. The compound's ability to lower Th2 cytokine levels further supports its therapeutic potential in managing asthma .

Comparative Efficacy Table

CompoundMechanism of ActionDisease ModelKey Findings
This compoundInduces Tregs; inhibits Th1/Th2 activityArthritisReduced clinical score; enhanced Treg population
AsthmaDecreased eosinophils; reduced IL-4/IL-5 levels
DexamethasoneGlucocorticoid receptor agonistAsthmaStandard treatment; reduces inflammation

Case Studies

Case Study 1: Treatment of Autoimmune Arthritis
In a controlled study, mice with induced arthritis were administered CaeA at doses of 1 mg/kg and 10 mg/kg for 50 days. Results indicated a marked decrease in joint inflammation and improved mobility scores compared to placebo-treated groups .

Case Study 2: Management of Allergic Asthma
In another study, mice sensitized with OVA were treated with CaeA alongside dexamethasone. The combination therapy showed synergistic effects, resulting in significantly lower levels of airway inflammation and cytokine production compared to controls .

Properties

CAS No.

19462-07-8

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

(NZ)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8-

InChI Key

JCTRJRHLGOKMCF-ZSOIEALJSA-N

Isomeric SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N\O

Canonical SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.